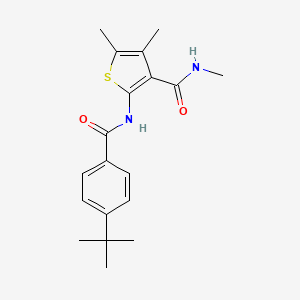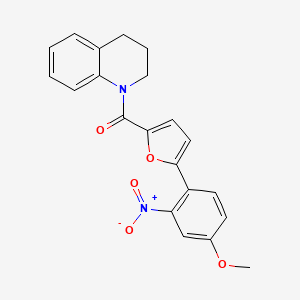
N-(Propargyloxycarbonyloxy)succinimid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Propargyloxycarbonyloxy)succinimide: is an organic compound with the molecular formula C8H7NO5 It is a derivative of succinimide, where the hydrogen atom of the imide nitrogen is replaced by a propargyloxycarbonyloxy group
Wissenschaftliche Forschungsanwendungen
N-(Propargyloxycarbonyloxy)succinimide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through click chemistry reactions.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactivity and functional group compatibility.
Wirkmechanismus
Target of Action
These compounds are primarily used as linkers in bioconjugation reactions . They are designed to react with specific biomolecules, such as proteins or antibodies, to form larger structures or to attach functional groups .
Mode of Action
The propargyl group in these compounds can react with biomolecules containing azide groups via a copper-catalyzed Click Chemistry reaction . This allows for the creation of covalent bonds between the compound and the target biomolecule .
Biochemical Pathways
The exact biochemical pathways affected by these compounds depend on the specific biomolecules they are conjugated with. The primary role of these compounds is to facilitate the attachment of drugs or other functional groups to target biomolecules, potentially affecting the function or localization of these biomolecules .
Pharmacokinetics
Their hydrophilic peg spacer increases solubility in aqueous media , which could potentially enhance their bioavailability.
Result of Action
The result of the action of these compounds is the formation of a covalent bond between the target biomolecule and the attached functional group. This can lead to changes in the function or localization of the biomolecule, depending on the nature of the attached group .
Action Environment
The efficacy and stability of these compounds can be influenced by various environmental factors. For instance, the stability of the attachment to antibody-drug conjugates can be impacted by the equilibrium of succinimide ring hydrolysis . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of the Click Chemistry reaction .
Biochemische Analyse
Biochemical Properties
N-(Propargyloxycarbonyloxy)succinimide can be used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) and its typical application involves the derivatization of histones . It is also used in the synthesis of sulfonamides/N-sulfonyl succinic esters .
Cellular Effects
For instance, several succinimides are used as anticonvulsant drugs .
Molecular Mechanism
N-Bromosuccinimide, a related compound, is known to be a brominating and oxidizing agent used as a source for bromine in radical reactions and various electrophilic additions .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of N-(Propargyloxycarbonyloxy)succinimide in animal models. Succinimides have been studied for their effects in animal models .
Metabolic Pathways
Succinic acid, a related compound, is known to be a key intermediate of the tricarboxylic acid (TCA) cycle .
Subcellular Localization
There are computational methods available that can predict protein subcellular localization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Propargyloxycarbonyloxy)succinimide typically involves the reaction of succinimide with propargyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for N-(Propargyloxycarbonyloxy)succinimide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Propargyloxycarbonyloxy)succinimide undergoes various types of chemical reactions, including:
Substitution Reactions: The propargyloxycarbonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The alkyne group in the propargyloxy moiety can undergo oxidation to form corresponding epoxides or other oxidized products.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve mild bases and organic solvents.
Oxidation Reactions: Reagents like potassium permanganate or osmium tetroxide are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-alkylated succinimide derivative, while oxidation of the alkyne group could produce an epoxide.
Vergleich Mit ähnlichen Verbindungen
N-(Benzyloxycarbonyloxy)succinimide: Similar in structure but with a benzyloxy group instead of a propargyloxy group. Used in peptide synthesis and as a protecting group.
N-(Allyloxycarbonyloxy)succinimide: Contains an allyloxy group and is used in similar applications as N-(Propargyloxycarbonyloxy)succinimide.
N-(Methoxycarbonyloxy)succinimide: Features a methoxy group and is used in organic synthesis as a reagent and protecting group.
Uniqueness: N-(Propargyloxycarbonyloxy)succinimide is unique due to the presence of the alkyne group in the propargyloxy moiety. This alkyne group provides additional reactivity, allowing for click chemistry reactions and other transformations that are not possible with similar compounds lacking the alkyne functionality.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) prop-2-ynyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-2-5-13-8(12)14-9-6(10)3-4-7(9)11/h1H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKBWEDCWCHGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2492352.png)

![2-(benzylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2492356.png)
![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)
![1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride](/img/structure/B2492359.png)
![{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene](/img/structure/B2492361.png)
![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2492363.png)
![N-{3-[4-(3-CHLOROPHENYL)PIPERAZINO]PROPYL}-2-BUTYNAMIDE](/img/structure/B2492364.png)

![5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2492366.png)
![tert-butyl N-{2-cyclopropyl-2-[(2-fluoropyridin-4-yl)formamido]propyl}carbamate](/img/structure/B2492367.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2492368.png)


